Ethyl 3-acetyl-4-hydroxybenzoate
Overview
Description
Ethyl 3-acetyl-4-hydroxybenzoate is an organic compound with the molecular formula C11H12O4. It is a derivative of 4-hydroxybenzoic acid, where the hydroxyl group is substituted with an ethyl ester and an acetyl group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Ethyl 3-acetyl-4-hydroxybenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-hydroxybenzoic acid with ethanol in the presence of an acidic catalyst, followed by acetylation of the resulting ethyl 4-hydroxybenzoate with acetic anhydride . Industrial production methods typically involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 3-acetyl-4-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Scientific Research Applications
Ethyl 3-acetyl-4-hydroxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of ethyl 3-acetyl-4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The antioxidant properties are due to its ability to scavenge free radicals and prevent oxidative damage .
Comparison with Similar Compounds
Ethyl 3-acetyl-4-hydroxybenzoate can be compared with other similar compounds, such as:
Ethyl 4-hydroxybenzoate: Lacks the acetyl group, making it less reactive in certain chemical reactions.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its solubility and reactivity.
Propyl 3-acetyl-4-hydroxybenzoate: Similar structure but with a propyl ester, which can influence its physical and chemical properties.
This compound stands out due to its unique combination of functional groups, which confer specific reactivity and applications in various fields.
Properties
IUPAC Name |
ethyl 3-acetyl-4-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-3-15-11(14)8-4-5-10(13)9(6-8)7(2)12/h4-6,13H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEGDOHAFHDXAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70505032 | |
Record name | Ethyl 3-acetyl-4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70505032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57009-53-7 | |
Record name | Ethyl 3-acetyl-4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70505032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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